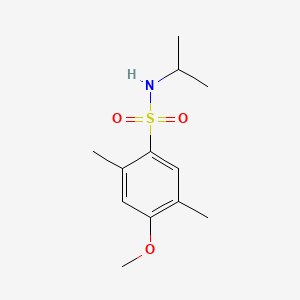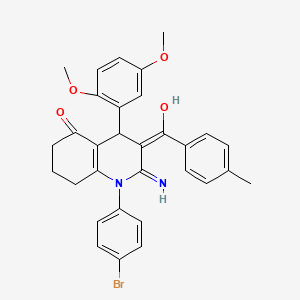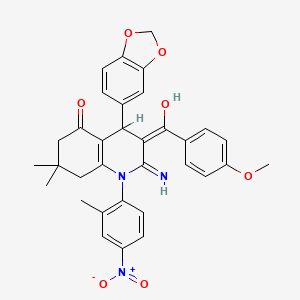![molecular formula C14H13ClN2O3 B13378611 4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol](/img/structure/B13378611.png)
4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol is an organic compound with the molecular formula C14H13ClN2O3. It is a member of the azo compound family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol typically involves the diazotization of 2,5-dimethoxyaniline followed by a coupling reaction with 4-chlorophenol. The process can be summarized as follows:
Diazotization: 2,5-dimethoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-chlorophenol in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols.
Applications De Recherche Scientifique
4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and inks.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol involves its interaction with biological molecules. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to changes in their structure and function. This compound can also generate reactive oxygen species (ROS) upon oxidation, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2,5-dimethoxyphenylamine
- 4-Chloro-2,5-dimethoxybenzene
- 4-Chloro-2,5-dimethoxyphenyl isocyanate
Uniqueness
4-Chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol is unique due to its specific diazenyl linkage and the presence of both chloro and methoxy substituents. These structural features contribute to its distinct chemical reactivity and applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H13ClN2O3 |
|---|---|
Poids moléculaire |
292.72 g/mol |
Nom IUPAC |
4-chloro-2-[(2,5-dimethoxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H13ClN2O3/c1-19-10-4-6-14(20-2)12(8-10)17-16-11-7-9(15)3-5-13(11)18/h3-8,18H,1-2H3 |
Clé InChI |
DRRJTCUKSJKYFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(5-methylfuran-2-yl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378537.png)

![(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378552.png)

![2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide](/img/structure/B13378559.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]acetamide](/img/structure/B13378567.png)
![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)

![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378590.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B13378591.png)


